molecular formula C13H16ClNO2S B5132613 1-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)methanesulfonamide

1-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)methanesulfonamide

Cat. No.: B5132613
M. Wt: 285.79 g/mol
InChI Key: VLRJPMCJUDDXNY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)methanesulfonamide is a chemical compound that features a chlorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)methanesulfonamide typically involves the reaction of 4-chlorobenzene with methanesulfonyl chloride in the presence of a base, followed by the introduction of prop-2-en-1-yl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of calmodulin, a protein involved in calcium signal transduction, thereby affecting various cellular processes.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)methanesulfonamide can be compared with other similar compounds, such as:

    N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound has a similar structure but includes a methoxy group, which may alter its chemical and biological properties.

    3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This chalcone derivative has a different core structure but shares the chlorophenyl group, leading to some similarities in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-bis(prop-2-enyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2S/c1-3-9-15(10-4-2)18(16,17)11-12-5-7-13(14)8-6-12/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRJPMCJUDDXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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